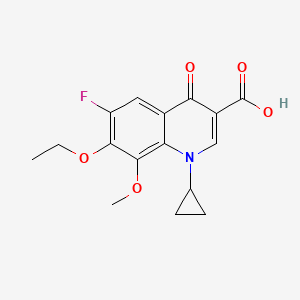
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C16H15F2NO4 and a molecular weight of 323.29 . It is categorized under Quinolines, Quinolones & Gyrase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C1C2=CC(F)=C(F)C(OC)=C2N(C3CC3)C=C1C(O)=O . This representation provides a way to visualize the compound’s structure using text.Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Research has highlighted the significance of quinoline derivatives, including 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, in various antioxidant applications. These compounds have been explored for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, showcasing the essential role of such antioxidants in the food industry. The study also delves into the transformation of ethoxyquin, a related antioxidant, into potent oxidation products within fish meal, indicating a broader spectrum of antioxidant activity relevant to food preservation and safety (de Koning, 2002).
Enzymatic Remediation
The enzymatic degradation of organic pollutants, a significant concern in environmental science, benefits from the application of redox mediators in conjunction with enzymes. These combinations have shown promise in enhancing the efficiency of degrading recalcitrant compounds in wastewater, with certain quinoline derivatives potentially playing a role in this process. This approach points to a novel application of such compounds in reducing environmental pollution through bioremediation techniques (Husain & Husain, 2007).
Microbial Inhibition
The study on carboxylic acids, including quinoline derivatives, reveals their inhibitory effects on microbes, especially in the context of fermentative production by engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These compounds, at certain concentrations, inhibit microbial growth, underscoring their potential application in controlling microbial contamination in food preservation and safety (Jarboe, Royce, & Liu, 2013).
Synthesis of Physiologically Active Compounds
Radical cyclizations, a pivotal reaction in organic synthesis for constructing carbo- and heterocyclic compounds, benefit from the study of quinoline derivatives. Such reactions are essential for synthesizing therapeutically important materials, indicating the critical role of quinoline compounds in pharmaceutical development and the creation of new treatments for various diseases (Ishibashi & Tamura, 2004).
Wirkmechanismus
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is reported to be a novel hiv-1 integrase strand transfer inhibitor . This suggests that “1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” might also target similar enzymes or proteins.
Mode of Action
The crystal structure of a similar compound suggests that it forms a resonance hybrid, where the difluoroboron moiety interacts with the carbonyl group of the quinolinone and the hydroxyl group of the carboxylic acid . This interaction could potentially influence the compound’s interaction with its targets.
Eigenschaften
IUPAC Name |
1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4/c1-21-9-4-7-12(11(16)10(9)15)17(6-2-3-6)5-8(13(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBVJKFMUEFMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


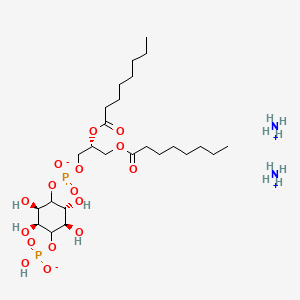
![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)

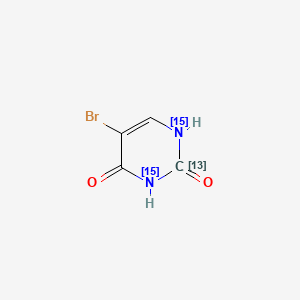

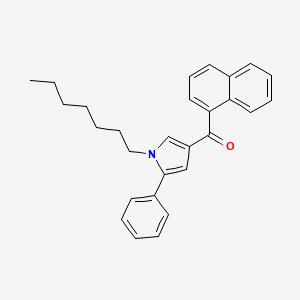
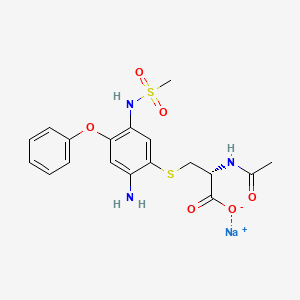
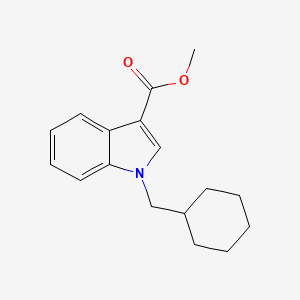

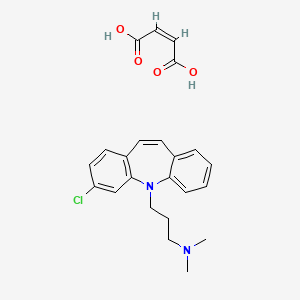
![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
